molecular formula C13H19NO3 B14132078 3-(4-Aminophenoxy)cycloheptane-1,2-diol CAS No. 88790-22-1

3-(4-Aminophenoxy)cycloheptane-1,2-diol

Katalognummer: B14132078
CAS-Nummer: 88790-22-1
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: SVTHPIRDAIWRAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Aminophenoxy)cycloheptane-1,2-diol is an organic compound with the molecular formula C13H19NO3 It features a cycloheptane ring substituted with a 4-aminophenoxy group and two hydroxyl groups at the 1 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenoxy)cycloheptane-1,2-diol typically involves the reaction of cycloheptanone with 4-aminophenol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized based on the desired purity and quantity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Aminophenoxy)cycloheptane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while substitution reactions can produce a variety of substituted cycloheptane compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Aminophenoxy)cycloheptane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Aminophenoxy)cycloheptane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Hydroxyphenoxy)cycloheptane-1,2-diol: Similar structure but with a hydroxyl group instead of an amino group.

    3-(4-Methoxyphenoxy)cycloheptane-1,2-diol: Contains a methoxy group instead of an amino group.

    3-(4-Nitrophenoxy)cycloheptane-1,2-diol: Features a nitro group in place of the amino group.

Uniqueness

3-(4-Aminophenoxy)cycloheptane-1,2-diol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88790-22-1

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

3-(4-aminophenoxy)cycloheptane-1,2-diol

InChI

InChI=1S/C13H19NO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(15)13(12)16/h5-8,11-13,15-16H,1-4,14H2

InChI-Schlüssel

SVTHPIRDAIWRAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C(C1)O)O)OC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.